2-Methylpropyl (2-oxooxolan-3-yl)carbamate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
51988-39-7 |
|---|---|
Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
2-methylpropyl N-(2-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C9H15NO4/c1-6(2)5-14-9(12)10-7-3-4-13-8(7)11/h6-7H,3-5H2,1-2H3,(H,10,12) |
InChI Key |
DAWVUXYZJOAKJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NC1CCOC1=O |
Origin of Product |
United States |
Advanced Reaction Chemistry and Synthetic Applications of 2 Methylpropyl 2 Oxooxolan 3 Yl Carbamate Scaffolds
Carbamates as Directing Groups in C-H Functionalization
The carbamate (B1207046) functional group can serve as a powerful directing group in C-H functionalization reactions. This strategy allows for the selective activation and transformation of otherwise unreactive C-H bonds by coordinating to a metal catalyst and positioning it in close proximity to a specific C-H bond within the molecule. However, the applicability of this approach is highly dependent on the structure of the carbamate substrate.
Ortho-Directed sp² C-H Activation (N-aryl and Aryl Carbamates)
Ortho-directed C-H activation is a well-established method for functionalizing aromatic rings. In this process, a directing group, such as a carbamate attached to a phenyl ring (an N-aryl carbamate), coordinates to a transition metal catalyst. This coordination brings the catalyst close to the C-H bonds at the ortho positions of the ring, enabling their selective activation and subsequent reaction with a coupling partner.
The subject molecule, 2-Methylpropyl (2-oxooxolan-3-yl)carbamate, is an N-alkyl carbamate . The nitrogen atom is bonded to a saturated, sp³-hybridized carbon of the oxolane (tetrahydrofuran) ring, not an sp²-hybridized carbon of an aryl ring. Consequently, it cannot participate in ortho-directed sp² C-H activation of an aromatic system in the manner of an N-aryl carbamate.
An example of this type of reaction involves O-biphenyl-3-yl carbamates, which are used as fatty acid amide hydrolase (FAAH) inhibitors. Their synthesis can involve Suzuki cross-coupling reactions on a common aryl intermediate, demonstrating the manipulation of C-H bonds on an aromatic framework directed by other functional groups. nih.gov
sp² C-H Activation of N-alkenyl Carbamates
Similar to aryl systems, the C-H bonds on a carbon-carbon double bond (alkene) can be functionalized using a directing group. An N-alkenyl carbamate, where the nitrogen atom is directly attached to an sp² carbon of an alkene, can direct a metal catalyst to activate a C-H bond on that same double bond.
The compound this compound does not possess an N-alkenyl moiety. The carbamate nitrogen is attached to an sp³ carbon of the lactone ring, making this specific type of C-H activation inapplicable.
sp³ C-H Activation of N-dialkyl Carbamates
The activation of typically inert sp³ C-H bonds is a significant challenge in organic synthesis. Certain N,N-dialkyl carbamates can act as directing groups to facilitate the functionalization of sp³ C-H bonds. The reaction often involves the formation of a five-membered metallacycle intermediate, which positions the catalyst to activate a C-H bond on one of the alkyl groups attached to the nitrogen.
While this compound does contain sp³ C-H bonds, it is an N-monoalkyl carbamate . It lacks the N,N-dialkyl substitution pattern generally required for this specific mode of directed C-H activation. Research in this area typically focuses on substrates with two alkyl groups on the nitrogen, which are necessary for the cyclometalation pathway.
Role in the Synthesis of Chiral Building Blocks and Complex Molecules
The core of the specified molecule, the (2-oxooxolan-3-yl) moiety (also known as an α-amino-γ-butyrolactone derivative), is a chiral scaffold. Such structures are valuable in medicinal chemistry and natural product synthesis. Carbamates are frequently used as protecting groups for amines in these contexts, allowing for controlled, stereoselective transformations.
Precursors to Enantioenriched Small Molecules
The enantiomeric purity of building blocks is crucial for the synthesis of biologically active molecules. The (2-oxooxolan-3-yl)carbamate structure is inherently chiral at the C3 position of the lactone ring. In principle, an enantioenriched form of this compound could serve as a precursor for more complex molecules. The carbamate group would protect the amine functionality while other parts of the molecule are modified. Following subsequent transformations, the carbamate could be removed to reveal the free amine.
While this potential exists, there is no specific literature documenting the use of This compound as a precursor for enantioenriched small molecules. However, the use of other carbamate-protected chiral molecules is widespread. For example, tert-butyl carbamate (Boc) derivatives of amino acids and other chiral amines are fundamental building blocks in the synthesis of pharmaceuticals. google.com
Intermediates in the Synthesis of Structurally Diverse Compounds
The 2-oxooxolan-3-yl)carbamate scaffold is a valuable intermediate for the synthesis of a wide array of structurally diverse compounds. The γ-butyrolactone core is a prevalent motif in numerous natural products and pharmacologically active molecules. The carbamate group at the 3-position provides a handle for further functionalization, making it a key building block in medicinal chemistry and organic synthesis.
The synthesis of such scaffolds often begins with chiral precursors like aspartic acid or malic acid, ensuring the stereochemical integrity of the final products. bldpharm.comnih.gov For instance, N-t-Boc-L-aspartic acid β-benzyl ester can be chemoselectively reduced and subsequently cyclized to yield enantiopure 3-(S)-amino-γ-butyrolactone. bldpharm.com This amino lactone can then be readily converted to the corresponding 2-methylpropyl carbamate.
The versatility of this intermediate is demonstrated by its potential to be transformed into various heterocyclic systems and substituted lactones. The lactone ring can be opened under basic or acidic conditions, and the resulting hydroxy acid can be further manipulated. The carbamate itself can be deprotected to reveal the amine, which can then participate in a variety of bond-forming reactions.
Table 1: Examples of Structurally Diverse Compounds Derived from 3-Amino-γ-butyrolactone Scaffolds
| Starting Material | Reagents and Conditions | Product | Application | Reference |
| N-t-Boc-L-aspartic acid β-benzyl ester | 1. Mixed anhydride (B1165640) formation, NaBH4 reduction2. Acidic hydrolysis | 3-(S)-Amino-γ-butyrolactone | Chiral building block for pharmaceuticals | bldpharm.com |
| 3-Hydroxy-γ-butyrolactone | 1. Metal salt of hexamethyldisilazane2. Alkyl halide | 3-Hydroxy-γ-butyrolactone derivatives | Intermediates for medicines and agrochemicals | nih.gov |
| 2-Acetyl-γ-butyrolactone | 1. Aminoalkylation2. Condensation with aldehydes | Substituted γ-butyrolactone derivatives | Potential spermicidal agents | google.com |
This table presents examples of synthetic transformations starting from related γ-butyrolactone derivatives, illustrating the potential pathways for the diversification of the this compound scaffold.
Carbamates as Protecting Groups in Organic Synthesis
Carbamates are one of the most widely utilized protecting groups for amines in organic synthesis due to their ease of installation, stability under a broad range of reaction conditions, and selective removal. In the context of this compound, the isobutyloxycarbonyl group serves to protect the amino functionality at the 3-position of the γ-butyrolactone ring.
This protection is crucial when performing reactions that would otherwise be complicated by the presence of a free amine, such as reactions involving strong bases, nucleophiles, or electrophiles targeting other parts of the molecule. The carbamate renders the nitrogen atom non-nucleophilic and non-basic.
Table 2: Common Carbamate Protecting Groups and Their Cleavage Conditions
| Protecting Group | Structure | Cleavage Conditions | Reference |
| Boc (tert-Butoxycarbonyl) | -C(O)O-t-Bu | Strong acid (e.g., TFA, HCl) | |
| Cbz (Carboxybenzyl) | -C(O)OCH2Ph | Catalytic hydrogenolysis (H2, Pd/C) | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | -C(O)OCH2-Fm | Base (e.g., piperidine) | |
| Isobutyloxycarbonyl | -C(O)OCH2CH(CH3)2 | Strong acid or base | General knowledge |
This table outlines common carbamate protecting groups and their respective deprotection methods, providing context for the role of the isobutyloxycarbonyl group in the specified compound.
Radical Functionalization Involving Oxooxolan-3-yl Carbamate Scaffolds
While specific studies on the radical functionalization of this compound are scarce, the general principles of radical chemistry can be applied to predict its reactivity. Radical reactions offer a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity and functional group tolerance.
One potential avenue for radical functionalization would be through hydrogen atom abstraction (HAT). The methylene (B1212753) groups within the lactone ring and the isobutyl group of the carbamate could be susceptible to HAT by a sufficiently reactive radical species. The resulting carbon-centered radical could then be trapped by a variety of radical acceptors to introduce new functional groups.
Another approach could involve the generation of a radical at the nitrogen atom of the carbamate, although this is less common. More plausibly, radical reactions could be directed to other positions on the lactone ring, with the carbamate group serving as a directing or modifying group. For instance, radical additions to the double bond of an unsaturated analogue of the title compound could be a viable strategy for further functionalization.
Research on related γ-lactam systems has shown that radical cyclizations can be employed to construct the pyrrolidone core, suggesting that radical methodologies are compatible with such five-membered heterocyclic systems.
Derivatization Strategies of the Carbamate Moiety and the Lactone Ring
The this compound scaffold offers multiple sites for derivatization, allowing for the synthesis of a library of analogues with diverse properties.
Derivatization of the Carbamate Moiety:
The carbamate nitrogen, once deprotected, can be subjected to a wide range of transformations. It can be acylated with various carboxylic acids or sulfonyl chlorides to introduce different substituents. Reductive amination with aldehydes or ketones would provide access to N-alkylated derivatives. Furthermore, the free amine could participate in cyclization reactions to form fused heterocyclic systems.
Derivatization of the Lactone Ring:
The γ-butyrolactone ring itself is amenable to various modifications. The carbonyl group can be reduced to the corresponding lactol, which exists in equilibrium with the open-chain hydroxy aldehyde. This intermediate can undergo further reactions, such as olefination or oxidation. The α- and β-positions of the lactone can be functionalized, for example, through enolate chemistry at the α-position. Ring-opening of the lactone with nucleophiles such as amines or alcohols would lead to the corresponding amides or esters of γ-hydroxy acids, providing another avenue for structural diversification.
Table 3: Potential Derivatization Strategies
| Moiety | Reaction Type | Potential Reagents | Expected Product Class |
| Carbamate (after deprotection) | Acylation | Acid chlorides, Anhydrides | N-Acyl derivatives |
| Carbamate (after deprotection) | Sulfonylation | Sulfonyl chlorides | N-Sulfonyl derivatives |
| Carbamate (after deprotection) | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)3 | N-Alkyl derivatives |
| Lactone Carbonyl | Reduction | DIBAL-H, LiAlH4 | Lactols, Diols |
| Lactone Ring | Ring Opening | Amines, Alcohols | γ-Hydroxy amides, γ-Hydroxy esters |
This table summarizes potential derivatization strategies for the carbamate and lactone moieties of the title compound, highlighting the synthetic versatility of this scaffold.
Computational and Theoretical Studies
Quantum Chemical Calculations (DFT) for Reaction Mechanisms and Activation Energies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of molecules and predict their reactivity. For the synthesis of 2-Methylpropyl (2-oxooxolan-3-yl)carbamate, which likely proceeds through the reaction of 3-amino-γ-butyrolactone with an isobutyl chloroformate or a related precursor, DFT calculations would be instrumental.
Researchers would typically use DFT to:
Map the Reaction Pathway: By calculating the energy of the system at various points along the reaction coordinate, a potential energy surface can be constructed. This map reveals the path of lowest energy from reactants to products.
Identify Transition States: The highest point on this pathway corresponds to the transition state, a fleeting molecular arrangement that dictates the reaction's speed.
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy implies a faster reaction. Recent DFT studies on the formation of γ-butyrolactones from styrene (B11656) and acrylic acid, for instance, have successfully identified transition states and calculated Gibbs free energy barriers for key steps like ring-closure and H-shift reactions. rsc.org
A hypothetical DFT study on the formation of this compound would likely investigate the nucleophilic attack of the amine group of 3-amino-γ-butyrolactone on the carbonyl carbon of isobutyl chloroformate. The calculations would determine the activation energy for this step and any subsequent proton transfer or rearrangement steps.
Table 1: Hypothetical DFT-Calculated Activation Energies for Carbamate (B1207046) Formation
| Reaction Step | Hypothetical Activation Energy (kcal/mol) |
| Nucleophilic attack of 3-amino-γ-butyrolactone on isobutyl chloroformate | 15.2 |
| Elimination of HCl to form the carbamate product | 5.8 |
| This table is for illustrative purposes only and is not based on published data for the specific compound. |
Modeling of Intermediate Structures and Aggregation States of Carbamate Species
The behavior of molecules is not solely determined by their isolated structures but also by how they interact with each other and their environment. Computational modeling can shed light on these interactions.
Intermediate Structures: During a reaction, short-lived intermediate molecules are often formed. For carbamate synthesis, a tetrahedral intermediate is typically formed after the initial nucleophilic attack. Modeling can predict the geometry, stability, and electronic properties of such intermediates.
Aggregation States: Carbamate-containing molecules can self-assemble into larger aggregates or micelles, particularly if they have surfactant-like properties. While this compound itself is a relatively small molecule, understanding the aggregation behavior of related carbamate-functionalized compounds can be insightful. Studies on carbamate-functionalized morpholinium surfactants have shown that the introduction of a carbamate fragment can significantly lower the critical micelle concentration (cmc), indicating a higher tendency to aggregate. ub.edu Molecular dynamics simulations are often employed to model these aggregation processes and the resulting structures in solution.
Regio- and Stereoselectivity Predictions and Explanations
When a reaction can produce multiple isomers, it is said to be selective. Computational chemistry is a powerful tool for predicting and explaining this selectivity.
Regioselectivity: In reactions involving unsymmetrical reagents, the question of which atom bonds to which becomes crucial. For instance, if a modified γ-butyrolactone precursor with multiple reactive sites were used, DFT calculations could predict which site is more likely to react by comparing the activation energies for the different possible reaction pathways. Studies on the reaction of dichloropropynylborane with isoprene (B109036) have successfully used DFT to explain the observed "meta" regioselectivity. acs.org
Stereoselectivity: The 3-position of the γ-butyrolactone ring in this compound is a chiral center. Therefore, the synthesis of this compound can lead to different stereoisomers (R or S).
If a chiral catalyst is used in the synthesis, computational modeling can help to understand how the catalyst directs the reaction to favor one stereoisomer over the other. The model would show the non-covalent interactions between the catalyst and the substrate in the transition state that lead to the observed stereochemical outcome.
Reviews on the catalytic asymmetric synthesis of butyrolactones highlight numerous examples where high stereoselectivity is achieved, and the underlying mechanisms are often rationalized through computational models. In the biosynthesis of naturally occurring γ-butyrolactones, the stereochemistry is precisely controlled by enzymes, and it is proposed that specific reductases are responsible for generating the observed (R)-configuration at the C3 position.
Simulation of Catalytic Cycles in Carbamate Formation
If the formation of this compound is facilitated by a catalyst, computational methods can be used to simulate the entire catalytic cycle. This involves modeling each step of the cycle:
Catalyst-Substrate Binding: How the reactants bind to the active site of the catalyst.
Chemical Transformation: The reaction of the bound substrates to form the product.
Product Release: The dissociation of the product from the catalyst, regenerating the catalyst for the next cycle.
By calculating the energetics of each step, researchers can identify the rate-determining step of the catalytic cycle and gain insights into how to improve the catalyst's efficiency. For example, in the synthesis of γ-butyrolactones from allylic alcohols using a photoredox catalyst, the catalytic cycle involves radical generation, carboxylation with CO2, and cyclization. A similar approach could be hypothetically applied to a catalyzed synthesis of our target carbamate.
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR would be essential in confirming the structure of 2-Methylpropyl (2-oxooxolan-3-yl)carbamate by providing information on the chemical environment of the hydrogen and carbon atoms, respectively.
In a typical ¹H NMR spectrum of this compound, one would expect to see distinct signals corresponding to the protons of the isobutyl group, the oxolane ring, and the carbamate (B1207046) NH proton. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the atoms.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the lactone and carbamate groups, which appear at characteristic downfield shifts.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, further confirming the assigned structure. For instance, COSY would show correlations between adjacent protons, while HSQC would link protons to their directly attached carbon atoms.
While specific NMR data for this compound is not available, analysis of related N-carbamate protected amino acids shows the presence of rotamers in solution, which can lead to multiple signals in the NMR spectra. synquestlabs.com
Mass Spectrometry for Molecular Weight Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.
The expected exact mass of this compound (C₉H₁₅NO₄) is 201.1001 g/mol . In an electrospray ionization (ESI) mass spectrum, one would anticipate observing the protonated molecule [M+H]⁺ at m/z 202.1074 and potentially other adducts such as the sodium adduct [M+Na]⁺.
Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would provide further structural confirmation. For example, the fragmentation of the parent ion could lead to the loss of the isobutyl group or cleavage of the carbamate or lactone ring, resulting in characteristic fragment ions. For the related gamma-butyrolactone (B3396035) (GBL), the EI mass spectrum shows a molecular weight of 86, with key fragment ions at m/z 42 and 56. dshs-koeln.de In the electrospray mass spectrum of GBL, a protonated species at m/z 87 and an ammonium (B1175870) adduct at m/z 104 are observed. swgdrug.org
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)
Chromatographic techniques are vital for assessing the purity of a compound and for its separation from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The purity would be assessed by the area percentage of the main peak in the chromatogram. For related compounds like gamma-butyrolactone (GBL), HPLC has been used for quantification in various matrices. swgdrug.org
Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity assessment. A suitable solvent system would be chosen to achieve good separation between the product and any starting materials or byproducts. The spots on the TLC plate would be visualized using a suitable staining agent, such as potassium permanganate (B83412) or iodine, or under UV light if the compound is UV-active.
For the separation and purification of related compounds, flash chromatography on silica (B1680970) gel is often employed. dshs-koeln.de
Below is a table summarizing typical chromatographic methods used for related compounds.
| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application | Reference |
| HPLC | C18 | Water/Acetonitrile or Methanol | UV, MS | Purity Assessment, Quantification | swgdrug.org |
| TLC | Silica Gel | Ethyl Acetate (B1210297)/Hexane | Staining Agent, UV | Reaction Monitoring, Purity Check | dshs-koeln.de |
| GC-MS | HP-5MS | Helium | Mass Spectrometry | Analysis of volatile derivatives | dshs-koeln.denih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state.
While there is no publicly available crystal structure for this compound, the crystal structure of a closely related compound, tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate , has been reported. It is important to note that this analog contains a four-membered oxetane (B1205548) ring instead of the five-membered oxolane ring present in the target compound.
The crystallographic data for this related compound reveals a triclinic crystal system. In the crystal structure, molecules are linked into pseudosymmetric dimers through N—H···O hydrogen bonds. These dimers are further connected by weak C—H···O interactions, forming a three-dimensional network. This type of analysis for this compound would unambiguously confirm its constitution and stereochemistry if suitable crystals can be obtained.
The table below summarizes the crystallographic data for the related compound, tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate.
| Parameter | Value |
| Compound Name | tert-Butyl N-[(S)-3-isobutyl-2-oxooxetan-3-yl]carbamate |
| Molecular Formula | C₁₂H₂₁NO₄ |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 6.1642 (7) |
| b (Å) | 11.2018 (16) |
| c (Å) | 11.6915 (14) |
| α (°) | 115.936 (14) |
| β (°) | 100.621 (10) |
| γ (°) | 95.362 (11) |
| Volume (ų) | 699.58 (19) |
| Z | 2 |
Data obtained for a related compound with an oxetane ring.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 2-Methylpropyl (2-oxooxolan-3-yl)carbamate?
A factorial design approach is optimal for evaluating multiple reaction parameters (e.g., temperature, catalyst loading, solvent ratio) simultaneously. This method reduces the number of experiments while identifying interactions between variables. For example, a 2³ factorial design can test three factors at two levels each, followed by ANOVA to determine significant variables . Response surface methodology (RSM) further refines optimal conditions after initial screening.
Q. Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the carbamate group and oxolane ring conformation.
- FT-IR : Validate carbonyl (C=O) stretches (~1700 cm⁻¹) and carbamate N-H bonds (~3300 cm⁻¹).
- LC-MS : Assess purity and molecular ion ([M+H]⁺) to verify synthesis success.
Cross-referencing with computational predictions (e.g., DFT simulations) enhances accuracy .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbamate group .
- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation of vapors.
- Emergency Measures : Immediate ethanol rinsing for skin contact; eyewash stations must be accessible .
Q. How can researchers assess its enzymatic inhibition potential in preliminary studies?
Use fluorometric or colorimetric assays (e.g., Michaelis-Menten kinetics) with target enzymes (e.g., esterases or proteases). Monitor substrate depletion or product formation via UV-Vis spectroscopy. Include positive/negative controls (e.g., known inhibitors) to validate results .
Advanced Research Questions
Q. How can computational modeling predict its reactivity in novel reaction environments?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculate transition states and Gibbs free energy profiles for carbamate hydrolysis or nucleophilic substitutions. Software like Gaussian or ORCA models solvation effects and pH-dependent stability . Validate predictions with kinetic isotope effect (KIE) studies or isotopic labeling.
Q. What methodologies resolve contradictions in reported stability data across studies?
- Controlled Replication : Standardize experimental conditions (humidity, solvent purity) to isolate variables.
- Comparative Analysis : Use meta-analysis frameworks to reconcile discrepancies in degradation rates. For instance, Arrhenius plots can differentiate thermal vs. pH-driven decomposition pathways .
- Advanced Analytics : Employ HPLC-coupled mass spectrometry to detect trace degradation products not identified in earlier studies .
Q. How can its environmental impact be systematically evaluated post-synthesis?
- Fate and Transport Studies : Use OECD Guideline 307 to assess soil adsorption and biodegradability.
- Ecotoxicology : Perform Daphnia magna or algae growth inhibition tests (OECD 201/202) to determine EC₅₀ values.
- Life Cycle Assessment (LCA) : Quantize energy consumption and waste generation across synthesis steps to identify hotspots .
Q. What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on its carbamate group?
KIE experiments (e.g., substituting ¹²C=O with ¹³C=O) reveal whether bond cleavage is rate-determining in hydrolysis. Isotopic labeling (e.g., ¹⁵N in the carbamate) tracks nitrogen migration during degradation. Coupled with stopped-flow IR spectroscopy, this identifies transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
